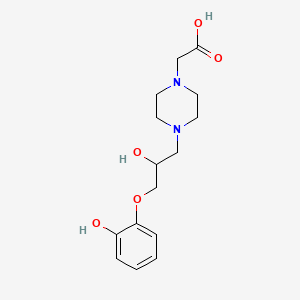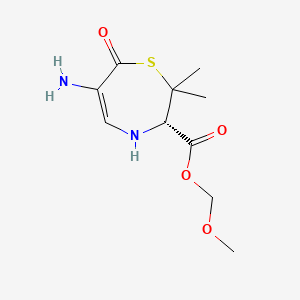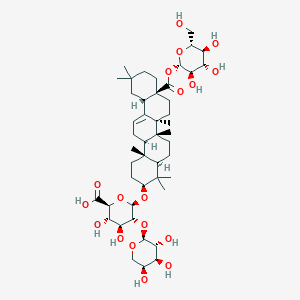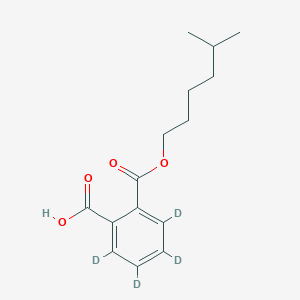
2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is a deuterated derivative of benzoic acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the deuteration of the precursor compounds. The process may include:
Deuteration of Benzoic Acid: This involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents.
Esterification: The deuterated benzoic acid is then esterified with 5-methylhexanol under acidic conditions to form the ester derivative.
Hydrolysis: The ester is hydrolyzed to yield the final product, this compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Applications De Recherche Scientifique
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Helps in understanding metabolic pathways by tracking deuterium-labeled compounds.
Medicine: Potential use in drug development for studying pharmacokinetics and dynamics.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s binding affinity and metabolic stability. This can affect enzyme interactions and receptor binding, leading to changes in biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mono-(5-Methylhexyl) Phthalate-[d4]
- 2,3,5,6-Tetradeuterio-4-methoxyaniline
- 4-[(2,3,4,5-tetradeuterio-6-hydroxyphenyl)methylamino]benzoic acid propyl ester
Uniqueness
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is unique due to its specific deuterium labeling, which provides distinct advantages in studying isotope effects and metabolic pathways. Its structure allows for targeted applications in various scientific fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17)/i3D,4D,8D,9D |
Clé InChI |
JKEXECONEPQHOO-ZOLJTDQRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(C)C)[2H])[2H] |
SMILES canonique |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



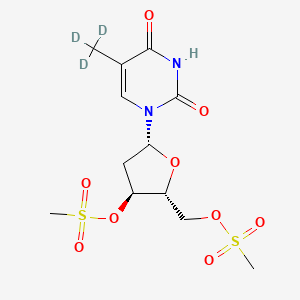
![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
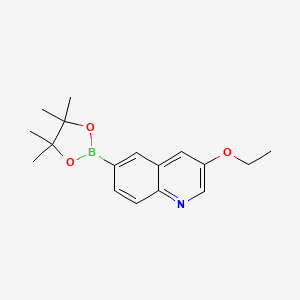

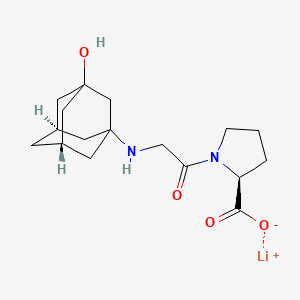
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
